Gastrointestinal Side‑Effect Incidence Relative to Misoprostol: A Direct Head‑to‑Head Randomized Controlled Trial
In a multicentre randomized comparative clinical trial involving 893 subjects, meteneprost potassium vaginal gel (5 mg) administered 48 hours after 200 mg mifepristone produced significantly lower rates of gastrointestinal adverse events compared to oral misoprostol (600 µg). Nausea occurred in 19.2% of meteneprost‑treated women versus 25.7% in the misoprostol group; vomiting in 4.6% versus 6.8%; and diarrhoea in 0.9% versus 4.8% [1]. These quantitative differences in tolerability provide a clear rationale for prioritizing meteneprost potassium in studies where minimizing gastrointestinal confounders is critical.
| Evidence Dimension | Incidence of adverse events following mifepristone‑primed early pregnancy termination |
|---|---|
| Target Compound Data | Meteneprost 5 mg vaginal gel: Nausea 19.2%; Vomiting 4.6%; Diarrhoea 0.9% |
| Comparator Or Baseline | Misoprostol 600 µg oral: Nausea 25.7%; Vomiting 6.8%; Diarrhoea 4.8% |
| Quantified Difference | Absolute risk reduction: Nausea 6.5%; Vomiting 2.2%; Diarrhoea 3.9% (5.3‑fold relative reduction) |
| Conditions | Multicentre RCT; n=893; mifepristone 200 mg oral priming 48 h prior; early pregnancy ≤28 days missed period |
Why This Matters
Reduced gastrointestinal side‑effect burden enhances participant retention and data quality in clinical trials, and may influence therapeutic selection in populations with high baseline GI sensitivity.
- [1] ICMR Task Force Study. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9‑methylene PGE₂ gel (meteneprost) or 600 µg oral PGE₁ (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. Contraception. 2000;62(3):125‑130. PMID: 11124359. View Source
